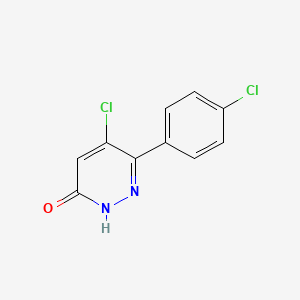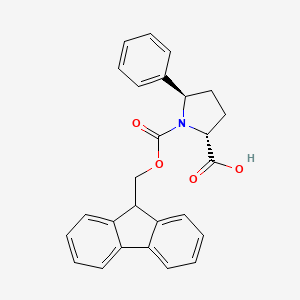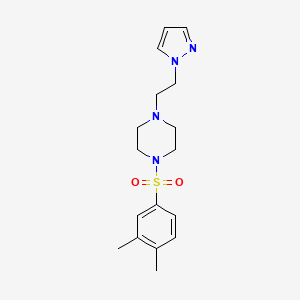![molecular formula C12H19NO4 B2574317 5-(叔丁氧羰基)-5-氮杂螺[2.4]庚烷-1-羧酸 CAS No. 150543-61-6](/img/structure/B2574317.png)
5-(叔丁氧羰基)-5-氮杂螺[2.4]庚烷-1-羧酸
描述
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is a synthetic organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
科学研究应用
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
Target of Action
It is known that this compound is a tert-butyloxycarbonyl-protected amino acid derivative . These types of compounds are often used in peptide synthesis , suggesting that its targets could be specific enzymes or receptors involved in peptide-related biochemical processes.
Mode of Action
As a tert-butyloxycarbonyl-protected amino acid derivative, it likely interacts with its targets by participating in peptide synthesis . The tert-butyloxycarbonyl group serves as a protecting group that can be added to amines under aqueous conditions . This protection allows for selective reactions to occur during peptide synthesis .
Biochemical Pathways
The biochemical pathways affected by 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid are likely related to peptide synthesis . The compound, being a tert-butyloxycarbonyl-protected amino acid derivative, is used as a starting material in dipeptide synthesis . Therefore, it may influence the pathways related to peptide formation and protein synthesis.
Result of Action
Given its role in peptide synthesis , it can be inferred that the compound may influence protein structure and function, potentially leading to changes in cellular processes.
Action Environment
The action of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy in peptide synthesis could be affected by factors such as pH, temperature, and the presence of other reactive groups .
生化分析
Biochemical Properties
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. For instance, it can be used as a substrate for coupling reactions with enzymes like peptidyl transferases, which facilitate the formation of peptide bonds. The nature of these interactions is primarily based on the reactivity of the carboxylic acid group and the stability provided by the tert-butoxycarbonyl (Boc) protecting group .
Cellular Effects
The effects of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid on cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by participating in the synthesis of peptides that are crucial for various cellular functions. This compound can affect cell signaling pathways by contributing to the synthesis of signaling peptides and proteins. Additionally, it can impact gene expression and cellular metabolism by providing the necessary building blocks for protein synthesis .
Molecular Mechanism
At the molecular level, 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid exerts its effects through its interactions with biomolecules involved in peptide synthesis. The Boc protecting group provides stability to the compound, allowing it to participate in coupling reactions without undergoing premature degradation. This stability is crucial for the successful formation of peptide bonds. The compound can also act as an inhibitor or activator of certain enzymes involved in peptide synthesis, depending on the specific reaction conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid can change over time due to its stability and degradation properties. The Boc protecting group provides temporal stability, allowing the compound to remain active for extended periods during synthesis reactions. Over time, the compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies in vitro and in vivo have shown that the compound can maintain its stability and activity for several hours to days, depending on the specific conditions .
Dosage Effects in Animal Models
The effects of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid in animal models vary with different dosages. At lower dosages, the compound can effectively participate in peptide synthesis without causing adverse effects. At higher dosages, it may exhibit toxic effects, leading to cellular damage or dysfunction. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage results in toxicity .
Metabolic Pathways
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and other coupling enzymes that facilitate the formation of peptide bonds. The compound can also affect metabolic flux by providing the necessary substrates for protein synthesis, thereby influencing the levels of various metabolites involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where peptide synthesis occurs. The Boc protecting group also aids in the compound’s stability during transport, preventing premature degradation and ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and the cytoplasm. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes and biomolecules involved in peptide synthesis. Targeting signals and post-translational modifications may also play a role in directing the compound to specific subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
相似化合物的比较
Similar Compounds
N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane: This compound is a conformationally constrained β-amino acid precursor.
tert-Butyloxycarbonyl-protected amino acids: These compounds are used in peptide synthesis and have similar protecting group properties.
Uniqueness
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for the formation of stable intermediates and products in various chemical reactions, making it a valuable compound in synthetic organic chemistry .
属性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(7-13)6-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRGGYBREHVBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150543-61-6 | |
| Record name | 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2574235.png)
![2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2574236.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2574237.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2574241.png)

![N-(2,3-dimethylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2574245.png)
![1-(2,4-difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574246.png)
![ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2574249.png)
![1-Fluorosulfonyloxy-3-[(phenylcarbamoylamino)methyl]benzene](/img/structure/B2574250.png)


![6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2574257.png)
